molecular formula C36H54MoN3 B1602473 Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) CAS No. 236740-70-8

Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)

Cat. No. B1602473
M. Wt: 624.8 g/mol
InChI Key: KDRZSUGGVGLCEE-UHFFFAOYSA-N
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Description

Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) is a chemical compound with the molecular formula C36H54MoN3 . It has a molecular weight of 624.8 g/mol . This compound is fascinating and has diverse applications in scientific research, particularly in the fields of catalysis, materials science, and organic synthesis advancements.


Molecular Structure Analysis

The molecular structure of Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) is complex, with three tert-butyl(3,5-dimethylphenyl)amino groups attached to a central molybdenum(III) atom . The InChI string for this compound is InChI=1S/3C12H18N.Mo/c3*1-9-6-10 (2)8-11 (7-9)13-12 (3,4)5;/h3*6-8H,1-5H3;/q3*-1;+3 .


Physical And Chemical Properties Analysis

Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) has a molecular weight of 624.8 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 626.337177 g/mol .

Scientific Research Applications

Lewis Acidity and Oxygen Atom Transfer Reactions

Tris(3,5-di-tert-butylcatecholato)molybdenum(VI) demonstrates unique Lewis acidity and engages in nonclassical oxygen atom transfer reactions. Its structure, both in the solid state and solution, reveals a dimeric form with seven-coordinate molybdenum centers. This complex showcases significant π donation from nonbridging catecholates to molybdenum, facilitating rapid reactions with water and dioxygen to form oxomolybdenum bis(catecholate) complexes. Such behavior underscores the complex's role in oxygen atom transfer and its potential utility in catalysis and synthetic chemistry (Randolph, Seewald, Rickert, & Brown, 2013).

Redox Activity and π Bonding

Investigations into tris(aminophenol) and its reaction with dioxomolybdenum(VI) bis(acetylacetonate) have led to the formation of oxo-free heptadentate complexes, showcasing the molybdenum in the +6 oxidation state. This study highlights significant π donation from the amidophenolates and provides insights into the redox activity of these complexes, offering implications for their use in redox catalysis and the design of new molybdenum-based materials (Marshall-Roth & Brown, 2015).

Molybdenum(VI) Tris(amidophenoxide) Complexes

The preparation and characterization of molybdenum(VI) tris(amidophenoxide) complexes reveal a facial geometry in the solid state, differing from other transition metal tris(amidophenoxide) complexes. These findings contribute to the understanding of ligand geometry effects on metal complexes' stability and reactivity, offering valuable information for developing molybdenum-based catalysts and materials (Erickson & Brown, 2018).

Catalytic Applications

Molybdenum(VI) amino triphenolate complexes have been identified as efficient catalysts for various oxidation reactions, including sulfoxidation, epoxidation, and haloperoxidation, displaying high turnover frequencies and numbers. This research underscores the potential of molybdenum complexes in catalysis, particularly for organic synthesis and industrial applications (Romano, Linden, Miriam, Zonta, & Licini, 2010).

properties

IUPAC Name

tert-butyl-(3,5-dimethylphenyl)azanide;molybdenum(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H18N.Mo/c3*1-9-6-10(2)8-11(7-9)13-12(3,4)5;/h3*6-8H,1-5H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRZSUGGVGLCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.[Mo+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54MoN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474901
Record name Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)

CAS RN

236740-70-8
Record name Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(N-tert-butyl-3,5-dimethylanilino)molybdenum(III)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
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Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
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Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
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Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
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Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
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Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)

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